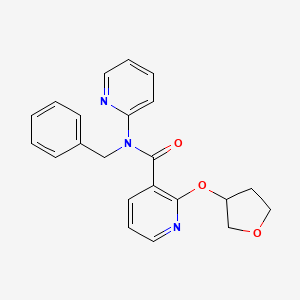

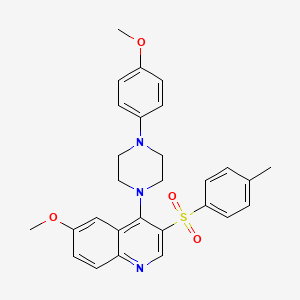

![molecular formula C9H12N2O2 B2956931 methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate CAS No. 1499207-49-6](/img/structure/B2956931.png)

methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 180.21 . The compound contains a pyrrole and a pyrazine ring, which are part of the pyrrolopyrazine scaffold .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-6-8(7)11/h2,4,10H,3,5-6H2,1H3 . This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule . It is stored at a temperature of 4 degrees Celsius . The compound’s NMR data is available, providing information about its molecular structure .

科学的研究の応用

Microwave-Promoted Synthesis of N-Heterocycles

- Context: Microwave heating is used for synthesizing 3-substituted 1-methylpyrrolo[1,2-a]pyrazines. This process involves the intramolecular cyclisation of 2-acetyl-1-propargylpyrroles in the presence of ammonia, highlighting an efficient method for producing these compounds (Alfonsi et al., 2009).

Synthesis of Pyrroles and Pyrazines via Rh(II)-Catalyzed Reaction

- Context: This research demonstrates the synthesis of 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates from 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles. It emphasizes the use of Rh(II) catalysts and varying reaction conditions to yield different products, which are important in understanding the flexibility and adaptability of these compounds in synthesis (Rostovskii et al., 2017).

Carboxylic Acid-Pyridine Supramolecular Synthon in Pyrazinecarboxylic Acids

- Context: This study involves the analysis of X-ray crystal structures of various pyrazinecarboxylic acids. It focuses on the recurrence of carboxylic acid-pyridine supramolecular synthons, which are significant for understanding the molecular assembly and potential applications in crystal engineering (Vishweshwar et al., 2002).

Recyclization of Pyrrole Carboxylates with Hydrazines

- Context: This research explores the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with hydrazines, leading to the formation of pyrazole carboxylates. Such studies contribute to the understanding of reaction pathways and structural transformations in organic chemistry (Filimonov et al., 2015).

Pyrrole, Pyrazine, and Pyridine Formation in Non-Enzymic Browning Reaction

- Context: This study identifies pyrroles and pyrazines formed in the Maillard reaction, providing insights into the chemical processes involved in food chemistry and flavor development (Milić & Piletić, 1984).

Structural and Spectral Investigations of Pyrazole Carboxylic Acids

- Context: The research focuses on combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, which are biologically significant. Such studies are crucial for the development of new pharmaceuticals and understanding their properties (Viveka et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Various precautionary statements are also provided, including recommendations for handling and storage, first-aid measures, and disposal .

将来の方向性

While the pyrrolopyrazine scaffold is an attractive target for drug discovery research , there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, future research could focus on exploring the SAR of pyrrolopyrazine derivatives, including “methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate”, to design and synthesize new leads to treat various diseases .

作用機序

Target of Action

Compounds with the pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to induce various biological effects .

Biochemical Pathways

Pyrrolopyrazine derivatives have been associated with various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

It is known that pyrrolopyrazine derivatives can induce various biological effects .

生化学分析

Biochemical Properties

Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Molecular Mechanism

The molecular mechanism of action of Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate is not clearly recognized

特性

IUPAC Name |

methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-6-8(7)11/h2,4,10H,3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONSRGDHHCMINV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2CNCCN2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2956855.png)

![Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2956856.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2956861.png)

![N-(2-chloro-4-methylphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2956862.png)

![4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2956865.png)

![4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2956866.png)

![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2956871.png)